Cas no 1879046-68-0 (Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-)
![Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- structure](https://ja.kuujia.com/scimg/cas/1879046-68-0x500.png)
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- 化学的及び物理的性質
名前と識別子
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- Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-
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- インチ: 1S/C9H12Cl2S/c1-2-7(5-10)3-8-4-9(11)12-6-8/h4,6-7H,2-3,5H2,1H3
- InChIKey: AMDKXWOOVMNIOE-UHFFFAOYSA-N
- SMILES: C1(Cl)SC=C(CC(CCl)CC)C=1
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676872-10.0g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 10.0g |
$6082.0 | 2025-03-12 | |
Enamine | EN300-676872-0.05g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 0.05g |
$1188.0 | 2025-03-12 | |
Enamine | EN300-676872-0.1g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 0.1g |
$1244.0 | 2025-03-12 | |
Enamine | EN300-676872-2.5g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 2.5g |
$2771.0 | 2025-03-12 | |
Enamine | EN300-676872-5.0g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 5.0g |
$4102.0 | 2025-03-12 | |
Enamine | EN300-676872-1.0g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 1.0g |
$1414.0 | 2025-03-12 | |
Enamine | EN300-676872-0.5g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 0.5g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-676872-0.25g |
2-chloro-4-[2-(chloromethyl)butyl]thiophene |
1879046-68-0 | 95.0% | 0.25g |
$1300.0 | 2025-03-12 |
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-に関する追加情報
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- (CAS No. 1879046-68-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-, identified by its CAS number 1879046-68-0, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its thiophene core substituted with a chloro group at the 2-position and a chloromethylbutyl moiety at the 4-position, has garnered attention due to its versatile applications in drug development. The unique structural features of this molecule make it a valuable building block for synthesizing complex pharmacophores, particularly in the design of novel therapeutic agents.
The utility of Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- stems from its ability to undergo a variety of chemical transformations. The presence of both chloro and chloromethyl functional groups provides multiple sites for further modifications, enabling chemists to tailor the molecule for specific biological activities. This flexibility has made it a preferred choice in the synthesis of active pharmaceutical ingredients (APIs) targeting various diseases, including oncology and infectious disorders.
In recent years, the pharmaceutical industry has seen a surge in the development of thiophene-based compounds due to their demonstrated efficacy and favorable pharmacokinetic properties. Research has highlighted the potential of thiophene derivatives as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- has been particularly explored for its role in generating novel scaffolds that exhibit improved binding affinity and selectivity towards biological targets.
One of the most compelling aspects of Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- is its incorporation into drug candidates that leverage the unique electronic properties of the thiophene ring. The sulfur atom in the thiophene core contributes to the molecule's aromaticity and electronic distribution, which can be exploited to modulate receptor interactions. This has led to several innovative drug designs where thiophene derivatives have shown promise in preclinical studies.
The synthesis of Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- involves multi-step organic reactions that require precise control over reaction conditions. The chlorination and alkylation processes are critical steps that determine the yield and purity of the final product. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance efficiency and scalability. These advancements have not only improved the accessibility of this intermediate but also paved the way for larger-scale production needed for industrial applications.
The growing interest in thiophene-based drugs has also spurred research into greener synthetic routes. Innovations in solvent systems and catalysts have aimed at reducing the environmental impact of producing compounds like Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-. Such efforts align with global initiatives to promote sustainable chemistry practices, ensuring that pharmaceutical development remains environmentally responsible.
In clinical settings, derivatives of Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- have been investigated for their potential therapeutic benefits. Preclinical data suggests that certain modifications to this core structure can lead to compounds with enhanced bioavailability and reduced toxicity. These findings are particularly encouraging for developing treatments that require long-term administration without adverse effects.
The future prospects of Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]- are bright, with ongoing research exploring new applications and optimizing its synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in thiophene chemistry, promising breakthroughs that could revolutionize drug discovery and development. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in shaping the next generation of therapeutics.
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